molecular formula C19H18N4O2S B287643 6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287643
M. Wt: 366.4 g/mol
InChI Key: BTWIIEXHJAZKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been investigated in various studies. In one study, it was found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In another study, it was shown to have antibacterial activity against several strains of bacteria. In addition, it has been found to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, a limitation is that the compound is relatively expensive and may not be readily available in large quantities.

Future Directions

There are several future directions for research on 6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as an anticancer agent, and further studies are needed to elucidate its mechanism of action and optimize its activity against different types of cancer cells. Another direction is the synthesis of new materials using this compound as a building block, which may have applications in the development of new electronic and optical devices. In addition, further studies are needed to explore the potential of this compound as an antibacterial and antifungal agent, as well as its antioxidant and anti-inflammatory properties.

Synthesis Methods

The synthesis of 6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(4-methylphenyl)-1,2,4-triazole-5-thiol with 3,4-dimethoxybenzyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as well as for its activity against bacterial and fungal infections. In material science, it has been explored for its potential as a building block for the synthesis of new materials with desirable properties. In analytical chemistry, it has been used as a reference standard for the analysis of related compounds.

properties

Product Name

6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-12-4-7-14(8-5-12)18-20-21-19-23(18)22-17(26-19)11-13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3

InChI Key

BTWIIEXHJAZKAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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